N~2~-Dodecanoyl-N~1~,N~5~-dioctadecyl-L-glutamamide
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Overview
Description
N~2~-Dodecanoyl-N~1~,N~5~-dioctadecyl-L-glutamamide is a chemical compound known for its unique structure and properties It is a derivative of L-glutamic acid, modified with dodecanoyl and dioctadecyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Dodecanoyl-N~1~,N~5~-dioctadecyl-L-glutamamide typically involves the acylation of L-glutamic acid derivatives. The process begins with the protection of the amino and carboxyl groups of L-glutamic acid, followed by the introduction of the dodecanoyl group at the N2 position. The dioctadecyl groups are then introduced at the N1 and N5 positions through a series of condensation reactions. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production of N2-Dodecanoyl-N~1~,N~5~-dioctadecyl-L-glutamamide involves large-scale synthesis using similar synthetic routes. The process is optimized for yield and purity, often employing automated reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~2~-Dodecanoyl-N~1~,N~5~-dioctadecyl-L-glutamamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in various derivatives with modified functional groups.
Scientific Research Applications
N~2~-Dodecanoyl-N~1~,N~5~-dioctadecyl-L-glutamamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential role in cellular processes and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug delivery and targeting specific cellular pathways.
Industry: It is utilized in the development of advanced materials, surfactants, and emulsifiers.
Mechanism of Action
The mechanism of action of N2-Dodecanoyl-N~1~,N~5~-dioctadecyl-L-glutamamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and influencing cellular processes. Its amphiphilic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
N~2~-Dodecanoyl-N~1~,N~5~-dioctyl-L-glutamamide: Similar structure but with dioctyl groups instead of dioctadecyl groups.
N~2~-Dodecanoyl-N~1~-ethyl-D-glutamamide: Contains an ethyl group at the N1 position instead of dioctadecyl groups.
Uniqueness
N~2~-Dodecanoyl-N~1~,N~5~-dioctadecyl-L-glutamamide stands out due to its specific combination of dodecanoyl and dioctadecyl groups, which confer unique properties such as enhanced hydrophobicity and specific interactions with biomolecules. These characteristics make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
63663-28-5 |
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Molecular Formula |
C53H105N3O3 |
Molecular Weight |
832.4 g/mol |
IUPAC Name |
(2S)-2-(dodecanoylamino)-N,N'-dioctadecylpentanediamide |
InChI |
InChI=1S/C53H105N3O3/c1-4-7-10-13-16-19-21-23-25-27-29-31-34-37-40-43-48-54-51(57)47-46-50(56-52(58)45-42-39-36-33-18-15-12-9-6-3)53(59)55-49-44-41-38-35-32-30-28-26-24-22-20-17-14-11-8-5-2/h50H,4-49H2,1-3H3,(H,54,57)(H,55,59)(H,56,58)/t50-/m0/s1 |
InChI Key |
KRTGXMRAJNNWOH-DPDRHGIRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)CC[C@@H](C(=O)NCCCCCCCCCCCCCCCCCC)NC(=O)CCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)CCC(C(=O)NCCCCCCCCCCCCCCCCCC)NC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
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